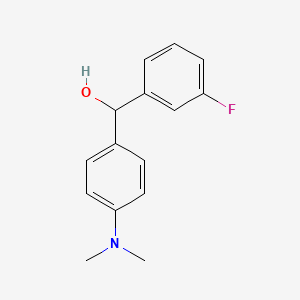

4-(Dimethylamino)-3'-fluorobenzhydrol

Description

Overview of Benzhydrol Core Structures and their Synthetic Utility

The benzhydrol, or diphenylmethanol, framework is a cornerstone in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. beilstein-journals.orgsigmaaldrich.com The secondary alcohol functionality of the benzhydrol core is a key reactive site, readily participating in reactions such as oxidation to the corresponding benzophenone (B1666685), etherification, and esterification. yale.edu Furthermore, the two phenyl rings provide a scaffold that can be functionalized to modulate the molecule's properties.

The synthetic utility of the benzhydrol core is particularly evident in its use as a protecting group for various functional groups, including alcohols, thiols, and carboxylic acids, due to its stability under many reaction conditions and its facile removal under acidic or hydrogenolytic conditions. yale.edu Moreover, benzhydrol derivatives are prevalent in medicinal chemistry, forming the structural basis for a number of therapeutic agents, including antihistamines and antidepressants. derpharmachemica.com The ability to introduce a wide range of substituents onto the phenyl rings allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing biological activity and pharmacokinetic profiles. yale.eduderpharmachemica.com

A common and powerful method for the synthesis of benzhydrols is the Grignard reaction, which involves the nucleophilic addition of an arylmagnesium halide to a benzaldehyde (B42025) derivative. masterorganicchemistry.com This reaction is highly efficient for forming the carbon-carbon bond that establishes the diarylmethanol core. Another significant synthetic route is the reduction of the corresponding benzophenone.

Significance of Organofluorine Compounds in Chemical Research

The incorporation of fluorine into organic molecules has become a transformative strategy in chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. sciepub.com The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond, impart profound changes to the physical, chemical, and biological properties of the parent compound. numberanalytics.com

In medicinal chemistry, the introduction of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net It can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions. It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom.

The analysis of organofluorine compounds often employs specialized techniques. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterizing these molecules, providing detailed information about the chemical environment of the fluorine atoms. spectralservice.de

Role of Dimethylamino Functional Groups in Modulating Chemical Behavior

The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into an adjacent π-system through resonance. This electronic effect significantly influences the reactivity and properties of the molecule to which it is attached.

In the context of aromatic systems, the dimethylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Its electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This property can be harnessed to control the regioselectivity of synthetic transformations.

From a physicochemical standpoint, the dimethylamino group can impact a molecule's basicity and solubility. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated to form a water-soluble salt. The steric bulk of the two methyl groups can also play a role in directing the outcome of chemical reactions and influencing the conformation of the molecule.

Contextualizing 4-(Dimethylamino)-3'-fluorobenzhydrol within Fluorinated Benzhydrol Chemistry

This compound is a member of the growing class of fluorinated benzhydrols, which are of interest due to the combined properties of the benzhydrol scaffold and the fluorine substituent. The specific placement of the fluorine atom at the 3'-position and the dimethylamino group at the 4-position creates a molecule with a distinct electronic profile.

The synthesis of this compound can be logically achieved through a Grignard reaction. This would involve the reaction of 3-fluorophenylmagnesium bromide with 4-dimethylaminobenzaldehyde. This approach offers a convergent and efficient route to the target molecule.

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-Fluorophenylmagnesium bromide | C₆H₄BrFM | 199.30 | Grignard Reagent (Nucleophile) |

| 4-Dimethylaminobenzaldehyde | C₉H₁₁NO | 149.19 | Carbonyl Electrophile |

The study of this compound and its analogues contributes to a deeper understanding of how subtle changes in substitution patterns on the benzhydrol framework can lead to significant changes in chemical and physical properties. This knowledge is valuable for the rational design of new molecules with tailored functionalities for a variety of applications, from materials science to the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-17(2)14-8-6-11(7-9-14)15(18)12-4-3-5-13(16)10-12/h3-10,15,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIGACIZNATXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374360 | |

| Record name | 4-(Dimethylamino)-3'-fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-68-7 | |

| Record name | 4-(Dimethylamino)-3'-fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Dimethylamino 3 Fluorobenzhydrol and Analogous Structures

Precursor Synthesis Strategies for Benzophenone (B1666685) Derivatives

The formation of unsymmetrical benzophenone derivatives is a cornerstone of this synthetic pathway. The choice between convergent and linear strategies depends on the availability of starting materials and desired efficiency.

The most common and direct method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.

For the synthesis of 4-(Dimethylamino)-3'-fluorobenzophenone, two primary Friedel-Crafts pathways are viable:

Pathway A: Acylation of N,N-dimethylaniline with 3-fluorobenzoyl chloride. The powerful electron-donating dimethylamino group strongly activates the aromatic ring, directing the acylation to the para position.

Pathway B: Acylation of fluorobenzene (B45895) with 4-(dimethylamino)benzoyl chloride. This route is generally less favored due to the deactivating nature of both the fluorine and the carbonyl group on the benzoyl chloride, making the reaction more sluggish.

An alternative to the classic Friedel-Crafts acylation involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between an appropriate arylboronic acid (or organostannane) and an aryl halide, followed by oxidation of the resulting diarylmethane. However, for benzophenone synthesis, the Friedel-Crafts acylation is often more direct.

Convergent Synthesis: This is the most common approach for 4-(Dimethylamino)-3'-fluorobenzophenone. It involves coupling two distinct, pre-functionalized aromatic rings. The Friedel-Crafts acylation described above is a prime example of a convergent strategy, bringing together the N,N-dimethylaniline and 3-fluorobenzoyl chloride fragments in a single key step. This approach is highly efficient as it builds the core structure quickly from readily available precursors.

Linear Synthesis: A linear pathway would involve the sequential modification of a simpler, pre-existing benzophenone scaffold. For instance, one could theoretically start with 4-aminobenzophenone, perform a methylation to get 4-(dimethylamino)benzophenone, and then attempt a late-stage, regioselective fluorination of the unsubstituted phenyl ring. However, controlling the position of the fluorine introduction (ortho, meta, or para) on the unsubstituted ring is a significant challenge, often leading to mixtures of isomers. Therefore, convergent pathways are generally preferred for their superior control and predictability.

Stereoselective Reduction Methodologies for Benzhydrol Formation

Once the 4-(Dimethylamino)-3'-fluorobenzophenone precursor is obtained, the next critical step is the reduction of the ketone to the corresponding benzhydrol. For creating chiral molecules, stereoselective methods are paramount.

The conversion of prochiral benzophenones into optically active benzhydrols is a well-established field, with several catalytic systems providing high levels of enantioselectivity. acs.orgacs.org These methods are crucial for producing single-enantiomer pharmaceutical intermediates.

Asymmetric Hydrogenation: Ruthenium complexes containing chiral ligands are highly effective for the asymmetric hydrogenation of benzophenones. cmu.edunih.gov For example, catalysts of the type trans-RuCl2(phosphine)2(diamine) have been shown to reduce a variety of benzophenone derivatives to their corresponding benzhydrols with high efficiency. cmu.edunih.gov By using a chiral phosphine (B1218219) ligand, such as BINAP, in conjunction with a chiral diamine, this reaction can be rendered highly enantioselective, particularly for benzophenones with ortho substituents. cmu.edu

Enantioselective Borohydride (B1222165) Reduction: Another powerful method involves the use of chiral catalysts to control the facial selectivity of reduction by a borohydride reagent. acs.orgacs.org Optically active ketoiminatocobalt(II) complexes, for instance, have been successfully used to catalyze the enantioselective borohydride reduction of benzophenones. acs.orgacs.org Research has shown that the presence of a fluorine atom on one of the aromatic rings can influence the enantioselectivity of the reduction. For example, 2-fluorobenzophenone (B1294949) can be reduced to its corresponding benzhydrol with high enantiomeric excess (ee). acs.org This suggests that the electronic and steric properties of the fluorine substituent in 4-(Dimethylamino)-3'-fluorobenzophenone would play a key role in the stereochemical outcome.

Table 1: Examples of Catalytic Enantioselective Reduction of Benzophenone Derivatives This table presents data for analogous reactions, illustrating the potential of these methods for the target compound.

| Substrate | Catalyst System | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Fluorobenzophenone | (R,R)-Cobalt(II) complex | Modified LiBH₄ | 95 | 81 | acs.org |

| 4-Fluorobenzophenone | (R,R)-Cobalt(II) complex | Modified LiBH₄ | 95 | 14 | acs.org |

| Benzophenone | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | H₂ (8 atm) in 2-propanol | >99 | 97 | cmu.edu |

When a chiral center already exists within the ketone substrate or the reducing agent, the reduction can proceed with diastereoselectivity.

Substrate-Controlled Diastereoselection: If a chiral auxiliary is attached to the benzophenone precursor, it can direct the incoming hydride to one face of the carbonyl group over the other. This strategy, known as intramolecular chirality transfer, relies on the predictable steric or electronic influence of the existing chiral center. nih.gov

Reagent-Controlled Diastereoselection: This approach uses a chiral reducing agent. For example, chiral borane (B79455) reagents derived from optically active natural products like pinene (e.g., Alpine-Borane) or amino acids can deliver a hydride with a high degree of facial selectivity to the ketone.

In the context of 4-(Dimethylamino)-3'-fluorobenzhydrol synthesis, if a chiral amine were used instead of dimethylamine (B145610), the resulting chiral center could direct a subsequent, non-catalytic reduction of the ketone, leading to a diastereoselective outcome. The development of reaction cascades that form multiple stereocenters in a single pot often relies on these principles of high diastereoselectivity. nih.gov

Direct Introduction of Fluorine and Fluorine-Containing Moieties to Benzhydrol Scaffolds

An alternative to building the molecule from a fluorinated precursor is the direct, late-stage fluorination of a C-H bond on a pre-formed benzhydrol scaffold. This is an attractive strategy in medicinal chemistry but presents significant challenges in terms of reactivity and selectivity. beilstein-journals.org

Recent advancements have focused on two main areas:

Transition-Metal-Catalyzed C-H Fluorination: Palladium-catalyzed reactions have been developed for the directed fluorination of C(sp³)–H bonds. chemrxiv.orgresearchgate.net These methods often require a directing group to position the metal catalyst near the target C-H bond, which is then cleaved and replaced with a fluorine atom. For a benzhydrol, the hydroxyl group itself could potentially act as a directing group to fluorinate the aromatic rings.

Photosensitized Radical Fluorination: This transition-metal-free approach uses a photosensitizer to generate a highly reactive fluorine radical from a source like Selectfluor. beilstein-journals.org The radical can then abstract a hydrogen atom from the substrate, followed by fluoride (B91410) rebound to form the C-F bond. A major challenge with this method is controlling regioselectivity, as the reaction often favors the weakest C-H bond, which may not be at the desired position. beilstein-journals.org For a benzhydrol scaffold, achieving selective fluorination at the 3'-position without affecting other C-H bonds would be difficult.

While direct fluorination is a rapidly evolving field, its application to complex molecules like 4-(Dimethylamino)benzhydrol to produce a specific regioisomer like this compound remains a significant synthetic challenge.

Deoxyfluorination Protocols for Tertiary Alcohol Functionalization

The direct conversion of a tertiary alcohol, such as a benzhydrol derivative, into the corresponding fluoride is a challenging yet highly desirable transformation. Traditional methods often lead to elimination byproducts, but recent advancements have provided more selective protocols. nih.gov

A notable metal-free method for the deoxyfluorination of tertiary alcohols employs a combination of methanesulfonic acid and potassium bifluoride. nih.gov This approach uses inexpensive and easy-to-handle reagents to convert a range of tertiary alcohols into their corresponding fluorides in excellent yields, typically around 85% for numerous examples. nih.gov Mechanistic studies suggest the reaction can proceed through an elimination/hydrofluorination pathway, yet residual alkenes are not observed in the final products. nih.gov

Another advanced, base-free deoxyfluorination method utilizes a nontrigonal phosphorus triamide for alcohol activation, a triarylborane as a fluoride shuttling catalyst, and an organic soluble fluoride source. nih.gov This system is particularly effective for tertiary and benzylic alcohols, as the abasic (non-basic) conditions suppress the formation of elimination-derived side products that plague traditional methods. nih.gov The reaction is believed to proceed via the collapse of an oxyphosphonium fluoroborate ion pair. nih.gov This technique has been successfully applied to the synthesis of homochiral tertiary alkyl fluorides with good yield and stereochemical purity. nih.gov

| Method | Reagents | Key Features | Reported Yields |

| Acid-Mediated Deoxyfluorination | Methanesulfonic acid, Potassium bifluoride (KHF₂) | Metal-free, uses inexpensive reagents, effective for tertiary alcohols. nih.gov | ~85% (average for 23 examples) nih.gov |

| Base-Free Deoxyfluorination | Phosphorus triamide, Triarylborane catalyst, Soluble fluoride source | Suppresses elimination, suitable for stereospecific synthesis. nih.gov | 68% (for a homochiral tertiary alcohol) nih.gov |

This table summarizes modern deoxyfluorination methods applicable to tertiary alcohols.

Electrophilic and Nucleophilic Fluorination Strategies

Both electrophilic and nucleophilic strategies can be envisioned for introducing the fluorine atom onto one of the aromatic rings or for the conversion of the hydroxyl group.

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and are favored for their stability and safety. wikipedia.orgorganicreactions.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org In the context of synthesizing the target molecule's precursors, an organometallic derivative of one of the aryl rings could react with an N-F reagent to install the fluorine atom. The reactivity of these reagents has been extensively studied to allow for predictable outcomes. rsc.org

Nucleophilic Fluorination is a more common approach for converting an alcohol to a fluoride. This can occur through direct substitution of the hydroxyl group, which typically requires activation. Reagents like diethylaminosulfur trifluoride (DAST) and 2-pyridinesulfonyl fluoride (PyFluor) are designed for this purpose. sigmaaldrich.comwvu.edu They react with the alcohol to form an intermediate with a good leaving group, which is then displaced by a fluoride ion. sigmaaldrich.com PyFluor is noted for being a thermally stable, crystalline solid that generates fewer elimination byproducts compared to DAST. sigmaaldrich.com Alternatively, Lewis acids such as aluminum triflate (Al(OTf)₃) can catalyze the substitution of the benzhydrol's hydroxyl group with various nucleophiles, potentially including a fluoride source. researchgate.net

| Reagent Class | Example Reagent | Typical Application | Mechanism Type |

| N-F Reagents | Selectfluor, NFSI | Fluorination of carbanions, enolates, or organometallics. wikipedia.orgorganicreactions.org | Electrophilic |

| Sulfonyl Fluorides | PyFluor | Deoxyfluorination of alcohols. sigmaaldrich.com | Nucleophilic (S_N_2/S_N_1) |

| Aminosulfur Trifluorides | DAST, Deoxo-Fluor | Deoxyfluorination of alcohols and ketones. wvu.eduresearchgate.net | Nucleophilic (S_N_2/S_N_1) |

| Lewis Acids | Al(OTf)₃ | Activation of alcohols for nucleophilic substitution. researchgate.net | Nucleophilic (S_N_1) |

This table presents common fluorinating agents and their primary applications in organic synthesis.

Integration of the Dimethylamino Group: Amination and Functionalization Techniques

The introduction of the dimethylamino moiety is a critical step, typically achieved via reductive amination of a ketone precursor. This method is one of the most effective for creating tertiary amines. libretexts.org

The synthesis would likely start with a precursor such as 3-fluorobenzophenone. This ketone can undergo reductive amination by reacting with dimethylamine in the presence of a selective reducing agent. masterorganicchemistry.com The reaction proceeds through the initial formation of an iminium ion, which is then reduced to the amine. acsgcipr.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful because it is less reactive than sodium borohydride and will selectively reduce the iminium ion intermediate in the presence of the starting ketone. youtube.com This controlled reactivity prevents over-alkylation, which can be an issue with direct alkylation methods. masterorganicchemistry.com

| Reducing Agent | Substrate | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Iminium Ion | Selectively reduces iminium ions over ketones/aldehydes; requires careful handling due to cyanide. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Iminium Ion | Milder, non-toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |

| H₂ with Metal Catalyst (e.g., Pd/C) | Imine/Enamine | A classic hydrogenation method; can be performed in one pot with imine formation. acsgcipr.orgyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Amide | A stronger reducing agent used for converting tertiary amides to tertiary amines. libretexts.org |

This table outlines common reagents and strategies for reductive amination and related transformations.

Advanced Synthetic Principles and Green Chemistry Considerations

Modern synthetic chemistry emphasizes sustainability, leading to the development of methods that reduce waste and energy consumption.

Solventless Reaction Environments and Mechanochemical Synthesis

Solventless, or solid-state, reactions represent a significant step towards more environmentally benign synthesis by eliminating the need for volatile organic solvents, which are a major source of chemical waste. rsc.org Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a key technique in this area. nih.gov

This approach is particularly relevant for the synthesis of the benzhydrol core. For instance, the Friedel-Crafts acylation, a classic method for forming the benzophenone precursor, can be performed under mechanochemical conditions. beilstein-journals.org Grinding the aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst can lead to high yields without bulk solvent. beilstein-journals.org Similarly, condensation reactions, which could be part of the synthetic sequence, have been shown to proceed efficiently using simple mortar and pestle grinding, often without needing a catalyst. rsc.org These solvent-free methods can accelerate reaction rates due to the high concentration of reactants. nih.gov

Catalytic Approaches in C-C and C-O Bond Formation

The construction of the this compound skeleton relies on key carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming reactions.

C-C Bond Formation: The central C-C bond linking the two aryl rings is fundamental. The traditional approach is the Friedel-Crafts acylation of fluorobenzene with 4-(dimethylamino)benzoyl chloride (or a related derivative) using a Lewis acid like AlCl₃. More advanced and milder catalytic methods have emerged. A prime example is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov This reaction could couple an arylboronic acid (e.g., 3-fluorophenylboronic acid) with an aryl halide (e.g., 4-bromo-N,N-dimethylaniline) to form the diaryl core. This strategy offers broad functional group tolerance. nih.gov

C-O Bond Formation: The final step in many synthetic routes to this compound is the reduction of the ketone precursor, 4-(Dimethylamino)-3'-fluorobenzophenone. This transformation establishes the C-O bond of the alcohol. This is typically achieved through catalytic hydrogenation using H₂ gas and a metal catalyst (such as Pd, Pt, or Ni) or with hydride-based reducing agents like sodium borohydride (NaBH₄).

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylamino 3 Fluorobenzhydrol

Reactivity Profile of the Tertiary Hydroxyl Functionality

The tertiary hydroxyl group is a central feature of the molecule's reactivity, primarily engaging in nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions and Derivatives

The tertiary benzylic alcohol in 4-(Dimethylamino)-3'-fluorobenzhydrol is prone to undergo nucleophilic substitution reactions, typically proceeding through an SN1 mechanism. This pathway is favored due to the stability of the resulting tertiary benzhydryl carbocation intermediate. The stability of this carbocation is further enhanced by the presence of the electron-donating 4-(dimethylamino) group through resonance, which delocalizes the positive charge across the aromatic ring.

A variety of nucleophiles can displace the hydroxyl group, which is first protonated by an acid catalyst to form a good leaving group (water). This allows for the synthesis of a diverse range of derivatives. For instance, reaction with azidotrimethylsilane (B126382) (TMSN3) in the presence of a Brønsted acid like tetrafluoroboric acid (HBF4·OEt2) can yield the corresponding azide (B81097) derivative. This reaction demonstrates excellent functional group tolerance. researchgate.net Similarly, other nucleophiles such as alcohols, thiols, and carbon nucleophiles can be employed to generate ethers, thioethers, and new carbon-carbon bonds, respectively.

Table 1: Representative Nucleophilic Substitution Reactions of Benzhydrols

| Nucleophile | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Azide | TMSN3, HBF4·OEt2 | Azide | Catalytic acid, room temperature |

| Alcohols | R-OH, Acid Catalyst | Ether | Acid catalysis, often with dehydration |

| Thiols | R-SH, Acid Catalyst | Thioether | Acid catalysis |

| Arenes | Arene, Lewis Acid | Diarylalkane | Friedel-Crafts type reaction |

This table presents generalized conditions for reactions of benzhydrols and their derivatives based on established methodologies.

Oxidation Pathways to Carbonyl Compounds

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical elimination step in oxidation reactions to form a carbonyl group. uwindsor.ca

However, the oxidation to the corresponding benzophenone (B1666685), 4-(dimethylamino)-3'-fluorobenzophenone, can be achieved using strong oxidizing agents or under specific catalytic conditions that facilitate C-C bond cleavage or proceed through alternative mechanisms. For example, oxidation of similar secondary benzhydrols to benzophenones is a common transformation, often employing reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or bleach (NaClO) under phase-transfer catalysis. wpmucdn.comwpmucdn.com While direct oxidation of the tertiary alcohol is challenging, photochemical methods or the use of potent metal catalysts could potentially effect this transformation. uwindsor.cachegg.com

Reactivity of the Aryl Fluorine Moiety

The fluorine atom on one of the aryl rings significantly influences the molecule's reactivity, particularly in aromatic substitution reactions.

Influence on Aromatic Electrophilic and Nucleophilic Substitution Patterns

The fluorine atom is an ortho, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density through resonance, despite its strong inductive electron-withdrawing effect. However, this inductive effect deactivates the ring towards electrophilic attack compared to unsubstituted benzene.

Conversely, the strong electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group (in this case, potentially the fluorine itself, although it is a poor leaving group). For an SNAr reaction to be facile, the ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orgstackexchange.com In this compound, the absence of such activating groups on the fluorinated ring makes direct SNAr displacement of the fluorine atom challenging under standard conditions.

Role of Ortho-Fluorine Effects in Organic Transformations

A more direct application of the ortho-fluorine effect is seen in reactions such as directed ortho-lithiation. The fluorine atom can act as a directed metalation group, facilitating the deprotonation of the C-2 or C-6 position on the fluorinated ring by a strong base like butyllithium. arkat-usa.orgacs.org This creates a powerful nucleophile that can then react with various electrophiles to introduce new functional groups specifically at the position ortho to the fluorine.

Table 2: Potential Directed Ortho-Lithiation of the Fluorinated Ring

| Reagent | Electrophile | Potential Product |

|---|

This table illustrates potential synthetic outcomes based on the principle of ortho-fluorine directed lithiation.

Reactivity of the Dimethylamino Substituent

The dimethylamino group is a powerful electron-donating group that strongly activates its attached aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. vaia.com Due to the steric hindrance from the dimethylamino group itself and the adjacent benzylic carbon, electrophilic attack is most likely to occur at the positions ortho to the dimethylamino group. vaia.comresearchgate.net

Furthermore, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can be protonated by acids and can also react with electrophiles. The electron-rich nature of the dimethylamino group also makes it susceptible to oxidation. It can undergo one-electron oxidation to form a radical cation, a reaction that can be initiated photochemically or with chemical oxidants. rsc.org This reactivity can lead to a variety of subsequent transformations, including dimerization or reaction with other nucleophiles present in the reaction mixture.

Elucidation of Reaction Mechanisms in Transformations Involving the Compound

Mechanistic studies of benzhydrols are often focused on substitution reactions at the carbinol carbon, which typically proceed via carbocationic intermediates.

A common derivatization of benzhydrols is etherification. Acid-catalyzed etherification of benzhydrols with alcohols is believed to proceed through an SN1 mechanism. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a benzhydryl carbocation. This carbocation is then trapped by a nucleophile, such as an alcohol, to form the ether product. yale.edulibretexts.org

The stability of the intermediate benzhydryl carbocation is paramount to the reaction's success. For this compound, the carbocation would be exceptionally stabilized by the powerful resonance-donating effect of the para-dimethylamino group. This strong stabilization would make the formation of the carbocation highly favorable, leading to rapid derivatization under acidic conditions. Research on the synthesis of benzhydryl ethers has shown that benzhydrols with strong electron-donating groups (e.g., 4,4'-dimethoxybenzhydrol) react successfully, while those with electron-withdrawing groups (e.g., 4,4'-difluorobenzhydrol) fail to produce the desired ether, supporting the proposed SN1 mechanism. yale.edu The m-fluoro substituent would exert a minor destabilizing inductive effect on the carbocation, but this would be overwhelmingly counteracted by the dimethylamino group.

Table 2: Reactivity of Substituted Benzhydrols in Ether Synthesis Based on findings from microwave-assisted synthesis of benzhydryl ethers. yale.edu

| Benzhydrol Reactant | Substituent Nature | Product Conversion (%) | Mechanistic Implication |

|---|---|---|---|

| 4,4'-Dimethoxybenzhydrol | Strong EDG | High (e.g., 83% for 1-propyl ether) | Stabilized carbocation intermediate |

| 4,4'-Dimethylbenzhydrol | EDG | High (e.g., 100% for 1-propyl ether) | Stabilized carbocation intermediate |

| Benzhydrol | Neutral | No Yield | Unstabilized carbocation intermediate |

This interactive table demonstrates the critical role of electron-donating groups in facilitating benzhydrol derivatizations that proceed through carbocation intermediates.

The kinetics and thermodynamics of reactions involving this compound are directly influenced by its substituents. The Hammett equation provides a framework for quantifying these effects. In reactions involving the formation of a positive charge at the benzylic carbon, such as SN1 solvolysis, the reaction rate correlates well with σ⁺ substituent constants.

p-Dimethylamino Group (N(CH₃)₂): This group has a highly negative σ⁺ value (approx. -1.7), indicating its exceptional ability to stabilize a positive charge through resonance. This leads to a massive rate acceleration in SN1 reactions.

m-Fluoro Group (F): This group has a positive σ value (approx. +0.34), reflecting its electron-withdrawing inductive effect. This effect would slightly decrease the stability of a carbocation on the adjacent ring and thus slightly decrease the reaction rate compared to an unsubstituted ring.

Therefore, in a reaction like acid-catalyzed solvolysis, the rate would be dominated by the powerful activating effect of the dimethylamino group. Studies on the methanolysis of substituted benzhydrols have confirmed that the reaction rates show a strong correlation with Hammett σ⁺ parameters, consistent with a unimolecular rate-determining step involving the formation of a carbocation. rsc.org

Table 3: Hammett Substituent Constants (σ⁺)

| Substituent | σ⁺ Value | Electronic Effect |

|---|---|---|

| p-N(CH₃)₂ | -1.70 | Strong Resonance Donor |

| p-OCH₃ | -0.78 | Strong Resonance Donor |

| p-CH₃ | -0.31 | Inductive/Hyperconjugative Donor |

| H | 0.00 | Reference |

| m-F | +0.35 | Inductive Acceptor |

| p-Cl | +0.11 | Inductive Acceptor/Resonance Donor |

This interactive table provides a quantitative measure of the electronic influence of various substituents, highlighting the powerful stabilizing effect of the p-dimethylamino group.

Computational and Theoretical Chemistry Studies of 4 Dimethylamino 3 Fluorobenzhydrol

Quantum Chemical Characterization of Molecular Structure and Conformations

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Specific DFT calculations for 4-(Dimethylamino)-3'-fluorobenzhydrol are not available in published literature. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to perform geometry optimization, yielding the lowest energy structure and associated thermodynamic data.

Conformational Analysis and Intramolecular Interactions

A conformational analysis of this compound would be necessary to identify stable conformers arising from rotation around the C-C and C-O single bonds. This would involve mapping the potential energy surface as a function of dihedral angles. However, no such analysis has been reported.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The HOMO-LUMO energy gap is a critical parameter for determining a molecule's electronic properties. For this compound, the HOMO would likely be localized on the electron-rich dimethylamino-phenyl moiety, while the LUMO might be distributed over the fluorobenzyl portion. Specific energy values and orbital visualizations are not available.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential map would visually represent the charge distribution in this compound. The nitrogen atom of the dimethylamino group would be a region of negative potential, while the acidic proton of the hydroxyl group would be a region of positive potential. Detailed maps and partial charge values have not been published.

Investigation of Intramolecular Charge Transfer (ICT) States

The presence of both a strong electron-donating group (dimethylamino) and an electron-withdrawing group (fluoro) suggests the possibility of intramolecular charge transfer upon photoexcitation. Time-dependent DFT (TD-DFT) would be the appropriate method to study such excited states. However, no TD-DFT studies for this molecule have been found in the literature.

Vibrational Spectroscopy Simulations and Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating molecular structure. Computational simulations are instrumental in interpreting and assigning the vibrational modes observed in experimental spectra.

Theoretical IR and Raman spectra for this compound can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govnih.gov These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule.

The predicted spectra for this compound would exhibit characteristic bands corresponding to its functional groups. Key vibrational modes are expected in the following regions:

O-H Stretching: A broad band is anticipated in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group, which may be influenced by hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the dimethylamino group would also be in this region. mdpi.com

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the two aromatic rings are predicted to be in the 1600-1450 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group is typically observed around 1350-1250 cm⁻¹.

C-O Stretching: The C-O stretching of the benzhydrol moiety would likely appear in the 1260-1000 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond is expected in the range of 1250-1040 cm⁻¹.

A hypothetical table of predicted dominant vibrational frequencies is presented below.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3450 | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (CH₃) |

| ~1605 | Aromatic C=C stretch |

| ~1590 | Aromatic C=C stretch |

| ~1340 | C-N stretch |

| ~1180 | C-O stretch |

| ~1100 | C-F stretch |

Note: This table is illustrative and based on general vibrational frequency ranges for the respective functional groups. Actual values would require specific DFT calculations for this compound.

Any discrepancies between the theoretical (gas phase) and experimental (solid or liquid phase) spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, which are present in the condensed phase. nih.gov Anharmonic calculations can further refine the predicted frequencies, bringing them into closer agreement with experimental results by accounting for the anharmonic nature of molecular vibrations. huji.ac.il The analysis of Potential Energy Distribution (PED) is crucial for a precise assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal mode. mdpi.com

Theoretical Prediction of Chemical Reactivity Parameters

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global reactivity descriptors offer a quantitative measure of a molecule's stability and reactivity.

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to either donate or accept electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Hardness represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive, while "soft" molecules with a small gap are more reactive. ijarset.com

Electrophilicity Index (ω): This index, defined as ω = μ² / (2η), measures the ability of a species to accept electrons. researchgate.net A higher electrophilicity index indicates a better electrophile. researchgate.net

For this compound, the electron-donating dimethylamino group is expected to raise the HOMO energy, while the electron-withdrawing fluorine atom on the other ring will influence the LUMO. This push-pull electronic structure would likely result in a relatively small HOMO-LUMO gap, suggesting a "soft" and reactive molecule.

A hypothetical data table for the reactivity descriptors of this compound is shown below.

| Reactivity Descriptor | Formula | Predicted Value (Illustrative) |

| HOMO Energy (EHOMO) | - | -5.2 eV |

| LUMO Energy (ELUMO) | - | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.4 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.7 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.6 eV |

Note: The values in this table are illustrative estimates based on trends observed in similar donor-acceptor molecules and require specific DFT calculations for validation.

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. e3s-conferences.org For a molecule like this compound, several reactions could be modeled, such as oxidation of the alcohol to the corresponding benzophenone (B1666685) or substitution reactions on the aromatic rings.

Kinetic studies on the oxidation of substituted benzhydrols have shown that the reaction mechanism can be elucidated by examining the influence of different substituents on the reaction rate. niscpr.res.inarabjchem.org Computational modeling of such a reaction would involve:

Geometry Optimization: Calculating the structures of the reactant, intermediate(s), transition state(s), and product.

Transition State Search: Locating the saddle point on the potential energy surface that connects the reactant and product.

Frequency Calculation: Confirming the nature of the stationary points (minimum or transition state) and calculating the zero-point vibrational energy.

Intrinsic Reaction Coordinate (IRC) Calculation: Verifying that the identified transition state correctly connects the desired reactant and product.

These calculations provide a detailed picture of the reaction pathway and the energy barriers involved, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Exploration of Non-Linear Optical (NLO) Properties through Computational Methods

Molecules with significant charge separation, particularly those with strong electron-donating and electron-accepting groups, often exhibit large non-linear optical (NLO) responses. The D-A (donor-acceptor) nature of this compound, with the dimethylamino group as the donor and the fluorine-substituted ring potentially acting as an acceptor, makes it a candidate for NLO applications.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the NLO properties of molecules. nih.gov The key parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The presence of the electron-donating -N(CH₃)₂ group and the electron-withdrawing -F atom creates an intramolecular charge transfer system, which is a prerequisite for a high β value. researchgate.netepa.gov Computational studies on similar D-A systems have shown that the magnitude of the NLO response can be tuned by modifying the donor and acceptor groups. rsc.org Fluorine substitution, in particular, has been shown to enhance NLO properties in some organic molecules.

A hypothetical table of calculated NLO properties is provided below.

| Property | Symbol | Predicted Value (Illustrative) |

| Dipole Moment | μ | ~4.5 D |

| Mean Polarizability | <α> | ~30 x 10⁻²⁴ esu |

| First Hyperpolarizability | β_tot | ~50 x 10⁻³⁰ esu |

Note: These values are hypothetical and serve as an illustration of the data that would be obtained from specific NLO calculations. The actual values are sensitive to the computational method and basis set used.

The calculated hyperpolarizability can provide a theoretical basis for designing and synthesizing new materials with enhanced NLO properties for applications in optoelectronics and photonics.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within 4-(Dimethylamino)-3'-fluorobenzhydrol. The vibrational modes of the molecule are localized in specific regions of the spectrum, corresponding to the stretching and bending motions of its constituent bonds.

The 4-(dimethylamino)phenyl moiety presents several characteristic vibrational bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. researchgate.net The carbon-carbon stretching vibrations within the phenyl ring typically appear in the 1650-1400 cm⁻¹ range. sphinxsai.com Specifically for N,N-dimethylaniline, these C-C stretching modes are observed around 1577 and 1509 cm⁻¹ in the FT-IR spectrum. sphinxsai.com The C-N stretching vibration of the tertiary aromatic amine is a key indicator, generally found in the 1360-1250 cm⁻¹ region. The methyl groups of the dimethylamino substituent exhibit symmetric and asymmetric stretching and bending modes. The asymmetric and symmetric C-H stretching of the methyl groups are anticipated around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, while in-plane bending vibrations are typically observed near 1450 cm⁻¹. sphinxsai.com

The 3-fluorophenyl group introduces vibrations characteristic of a substituted benzene ring and the carbon-fluorine bond. The C-F stretching vibration is a strong absorption in the FT-IR spectrum and is typically located in the 1250-1020 cm⁻¹ range. Its precise position can be influenced by coupling with other vibrations.

The benzhydrol core, specifically the hydroxyl (-OH) and the tertiary C-H groups, provides distinct spectral signatures. The O-H stretching vibration is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (dilute solution) state, a sharp band is expected in the 3650-3580 cm⁻¹ region. In the solid state or concentrated solutions, intermolecular hydrogen bonding leads to a broad and intense absorption band at lower frequencies, typically between 3550 and 3200 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1200-1050 cm⁻¹ region. The C-H stretching of the tertiary carbon (the benzhydrylic carbon) is expected around 2900-2850 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The symmetric C-C ring stretching modes, which are strong in the Raman spectrum of N,N-dimethylaniline, would be expected for the 4-(dimethylamino)phenyl ring of the target molecule. researchgate.net

A summary of the expected vibrational frequencies is presented in the table below.

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl | O-H Stretch (non-H-bonded) | 3650 - 3580 | FT-IR |

| O-H Stretch (H-bonded) | 3550 - 3200 (broad) | FT-IR | |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=C Stretch | 1650 - 1400 | FT-IR, Raman | |

| Dimethylamino Group | C-H Stretch (methyl) | 2975 - 2850 | FT-IR, Raman |

| C-N Stretch | 1360 - 1250 | FT-IR | |

| Fluoro Substituent | C-F Stretch | 1250 - 1020 | FT-IR |

| Carbinol | C-O Stretch | 1200 - 1050 | FT-IR |

Electronic Absorption and Fluorescence Spectroscopy Principles for Chromophoric Analysis

The 4-(dimethylamino)phenyl group acts as a strong chromophore. The nitrogen atom's lone pair of electrons can engage in significant resonance with the phenyl ring's π-system, leading to an intramolecular charge transfer (ICT) character in its electronic transitions. This results in a substantial bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. For instance, N,N-dimethylaniline exhibits absorption maxima in the UV region. The presence of the electron-donating dimethylamino group enhances the energy of the highest occupied molecular orbital (HOMO) and influences the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap and shifting absorption to longer wavelengths.

The electronic transitions in this compound are expected to be dominated by the π → π* transitions of the aromatic systems. The spectrum will likely show intense absorption bands in the UV region. The primary absorption band is anticipated to be associated with the 4-(dimethylamino)phenyl chromophore, potentially showing some solvent dependency (solvatochromism) due to the charge-transfer nature of the excited state.

Fluorescence spectroscopy can reveal further details about the excited state dynamics. Compounds with intramolecular charge transfer characteristics are often fluorescent. Upon excitation, this compound is expected to exhibit fluorescence, with the emission wavelength being sensitive to solvent polarity. In polar solvents, the charge-transfer excited state is stabilized, which can lead to a red-shifted emission compared to nonpolar solvents. The fluorine substituent may also modulate the fluorescence properties. nih.gov For some molecules with similar structures, dual emission from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state has been observed, though this would depend on the rotational freedom of the dimethylamino group in the excited state. mdpi.com

The expected electronic absorption and emission characteristics are summarized below.

| Spectroscopic Property | Expected Characteristics | Influencing Factors |

| UV-Visible Absorption | ||

| λmax | Intense absorption in the UV region, likely with multiple bands. | The 4-(dimethylamino)phenyl group will be the dominant chromophore. |

| Molar Absorptivity (ε) | High values for π → π* transitions. | Conjugation within the aromatic systems. |

| Solvatochromism | Potential for red-shifting of λmax in more polar solvents. | Intramolecular charge transfer character. |

| Fluorescence Emission | ||

| Emission Wavelength | Expected to be in the UV or blue region of the visible spectrum. | Solvent polarity, with red-shifts in more polar solvents. |

| Quantum Yield (ΦF) | Moderate to high, influenced by the fluorine substituent and solvent. | Rigidity of the molecule and non-radiative decay pathways. |

| Stokes Shift | A significant Stokes shift is expected due to the potential for excited-state relaxation and charge transfer. | Structural rearrangement in the excited state. |

Applications of 4 Dimethylamino 3 Fluorobenzhydrol As a Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The fundamental utility of 4-(Dimethylamino)-3'-fluorobenzhydrol in organic synthesis lies in its potential to serve as a scaffold for the construction of more elaborate molecular architectures. The hydroxyl group of the benzhydrol moiety is a key functional handle that can be readily transformed or used to connect to other molecular fragments.

The synthesis of complex molecules often involves multi-step reaction sequences. nih.gov In such sequences, a molecule like this compound could be introduced to incorporate the specific diphenylmethyl framework with its distinct electronic properties conferred by the dimethylamino and fluoro substituents. The development of synthetic routes for bioactive natural products or pharmaceuticals frequently relies on the strategic use of such intermediates to build up molecular complexity. mdpi.com

Table 1: Potential Reactions for Complex Molecule Synthesis

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Nucleophilic Substitution | Thionyl chloride, PBr3 | Halogenated derivatives |

| Friedel-Crafts Alkylation | Aromatic compound, Lewis acid | Triarylmethane derivatives |

| Oxidation | PCC, Swern oxidation | Benzophenone (B1666685) derivatives |

This table represents theoretically plausible reactions based on the functional groups present in this compound.

Derivatization for the Generation of Novel Fluorinated Organic Compounds

The presence of a fluorine atom in organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Thus, this compound is a valuable precursor for creating a variety of novel fluorinated compounds.

The hydroxyl group of this compound is amenable to a range of standard functional group transformations.

Etherification: Reaction with alkyl halides or sulfonates under basic conditions (e.g., using sodium hydride in a solvent like THF) would yield the corresponding ethers. Williamson ether synthesis is a classic method that could be employed.

Esterification: Treatment with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) can produce esters. nih.gov This reaction is often catalyzed by an acid or a coupling agent. The synthesis of ester derivatives of structurally related dimethylamino-phenyl compounds has been reported in the context of evaluating their biological activities. nih.gov

Table 2: Examples of Derivatization Reactions

| Derivative | Reagents | Reaction Type |

| Methyl Ether | CH3I, NaH | Williamson Ether Synthesis |

| Acetate Ester | Acetic anhydride, Pyridine | Esterification |

| Benzoate Ester | Benzoyl chloride, Triethylamine | Schotten-Baumann Reaction |

This table outlines potential derivatization reactions for this compound.

The dehydration of the benzhydrol moiety can lead to the formation of a carbon-carbon double bond, yielding a substituted alkene. This transformation is typically acid-catalyzed and proceeds through a carbocation intermediate. The stability of the resulting diarylmethyl carbocation would facilitate this reaction. The resulting alkene could then be a substrate for a variety of further synthetic transformations, such as additions or polymerizations.

Precursor for Ligands or Catalytic Species in Organic Transformations

The structure of this compound contains potential donor atoms (the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group) that could coordinate to metal centers. Modification of this scaffold could lead to the synthesis of novel ligands for use in catalysis. For instance, the hydroxyl group could be replaced by a phosphine (B1218219) or other coordinating group to create a bidentate or tridentate ligand.

The development of new ligands is crucial for advancing transition-metal-catalyzed reactions, which are fundamental to modern organic synthesis. While no specific use of this compound as a ligand precursor is documented, its core structure is reminiscent of scaffolds used in ligand design.

Exploration in Materials Science Precursor Chemistry (non-biological, non-polymeric end applications)

Diaryl-based molecules are of interest in materials science, particularly in the field of organic electronics. The specific electronic properties endowed by the electron-donating dimethylamino group and the electron-withdrawing fluorine atom could make derivatives of this compound interesting candidates for such applications.

For example, diarylmethanol derivatives can be precursors to compounds used in organic light-emitting diodes (OLEDs) or other organic electronic devices. The substitution pattern on the aromatic rings can be tuned to control properties such as the emission color, charge transport characteristics, and stability of the resulting materials. Further research would be needed to explore the potential of this compound derivatives in this area.

Future Research Directions and Unexplored Avenues for 4 Dimethylamino 3 Fluorobenzhydrol Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted benzhydrols, including 4-(Dimethylamino)-3'-fluorobenzhydrol, traditionally relies on methods such as the Grignard reaction. While effective, these routes can sometimes be limited by functional group tolerance and the generation of stoichiometric byproducts. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key Research Thrusts:

Catalytic Asymmetric Synthesis: A primary goal is the development of catalytic enantioselective methods for the synthesis of chiral this compound. This could involve the use of chiral catalysts in asymmetric reduction of the corresponding benzophenone (B1666685) or asymmetric addition of an organometallic reagent to an aldehyde.

C-H Functionalization: Direct C-H functionalization approaches offer a more atom-economical route. Research could focus on the selective arylation of a suitable benzyl (B1604629) alcohol derivative or the functionalization of a C-H bond in a precursor molecule, thereby avoiding the pre-functionalization steps inherent in traditional methods.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity.

Biocatalysis: Employing enzymes, such as ketoreductases, for the stereoselective reduction of the corresponding benzophenone precursor presents a green and highly selective synthetic alternative.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, catalytic nature | Development of novel chiral ligands and catalysts |

| C-H Functionalization | Atom economy, reduced synthetic steps | Selective activation of C-H bonds |

| Flow Chemistry | Enhanced control, scalability, safety | Reactor design and optimization of reaction conditions |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening and engineering |

In-depth Studies of Stereochemical Control in Reactions

The stereochemistry of this compound is a critical aspect that influences its properties and reactivity. rijournals.com Future research must delve into achieving precise control over its stereochemical outcomes in various chemical transformations. rijournals.com

Areas for Investigation:

Substrate-Controlled Diastereoselectivity: In reactions involving the creation of a second stereocenter, understanding how the existing stereocenter of the benzhydrol directs the stereochemical outcome is crucial.

Catalyst-Controlled Stereoselectivity: The development of chiral catalysts that can override the inherent diastereoselectivity of the substrate would provide access to all possible stereoisomers. rijournals.com

Computational Modeling: Utilizing computational tools to predict the stereochemical outcomes of reactions involving this compound can guide experimental design and lead to a more rational approach to stereochemical control. nih.gov

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing reactions and discovering new ones. The electronic asymmetry of the molecule makes mechanistic studies particularly compelling. rsc.org

Prospective Research Techniques:

In-situ NMR and IR Spectroscopy: These techniques can provide real-time information on the formation and consumption of intermediates, offering direct insight into reaction pathways.

Stopped-Flow and Quenched-Flow Kinetics: These methods allow for the study of fast reactions, enabling the determination of rate constants and the characterization of transient species.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, complementing experimental findings.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. sesjournal.comrjptonline.org These tools can be harnessed to accelerate the discovery and development of synthetic routes and to predict the properties of new derivatives based on this compound.

Future Applications:

Retrosynthesis Prediction: ML models can be trained on vast reaction databases to propose novel and efficient synthetic routes to this compound and its analogues. beilstein-journals.orgresearchgate.net

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and selectivity, thereby reducing the need for extensive experimental screening. sesjournal.com

Predictive Modeling of Properties: By analyzing structure-property relationships, ML models can predict the physicochemical and biological properties of new derivatives, guiding the design of compounds with desired characteristics.

Exploration of New Chemical Reactivity Modalities beyond Current Paradigms

The unique electronic and steric features of this compound may enable it to participate in novel chemical transformations that are not readily accessible to more symmetrical benzhydrols.

Unexplored Reactivity:

Photoredox Catalysis: The electron-rich dimethylamino-substituted ring could potentially engage in single-electron transfer processes under photoredox conditions, opening up new avenues for radical-based functionalization.

Benzylic Functionalization: The benzylic position of the molecule is a key site for functionalization. youtube.com Research into novel methods for the selective functionalization of this position, beyond simple oxidation or substitution, could lead to a diverse range of new structures.

Dearomatization Reactions: The electronic properties of the molecule might be harnessed to facilitate dearomatization reactions of one of the phenyl rings, providing access to complex three-dimensional scaffolds. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Dimethylamino)-3'-fluorobenzhydrol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution to introduce the dimethylamino and fluorine substituents. For example, fluorination can be achieved via halogen-exchange reactions using KF in polar aprotic solvents under controlled temperatures (80–100°C) . Post-synthetic reduction of ketone intermediates (e.g., using NaBH₄ or LiAlH₄) yields the benzhydrol moiety. Optimization requires monitoring by TLC or HPLC and adjusting stoichiometry, solvent polarity, and reaction time. Characterization via H/C NMR and mass spectrometry is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR : F NMR identifies fluorine substitution patterns, while H NMR resolves dimethylamino proton splitting (δ ~2.8–3.2 ppm). NOESY can confirm spatial proximity of substituents.

- IR : Stretching frequencies for C-F (~1220 cm) and O-H (~3400 cm) validate functional groups.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O/F interactions), as demonstrated in related hydrazide structures . Cross-validate with elemental analysis (C, H, N ±0.3%) to ensure purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of the dimethylamino and fluorine substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model substituent effects on electron density and frontier molecular orbitals. For example:

- The dimethylamino group donates electron density via resonance, lowering the LUMO energy and enhancing electrophilic reactivity.

- Fluorine’s electronegativity induces para-directing effects, altering reaction pathways.

- Compare computed dipole moments and Mulliken charges with experimental XRD-derived electrostatic potentials to validate models .

Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and solubility?

- Methodological Answer : Analyze single-crystal XRD data (e.g., space group C2/c, β = 118.05°) to identify intermolecular interactions. For instance:

- O–H···N hydrogen bonds between benzhydrol hydroxyl and dimethylamino groups stabilize the lattice.

- Fluorine participates in weak C–H···F interactions, affecting melting points and solubility in aprotic solvents.

- Lattice energy calculations (using PIXEL or DFT-D3) quantify these interactions and correlate with thermal stability (TGA/DSC data) .

Q. How should researchers resolve contradictions in reported spectral data or physical properties (e.g., melting points) across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvate formation. Strategies include:

- Reproducing synthesis under inert atmospheres to exclude oxidation byproducts.

- Performing DSC to detect polymorph transitions and confirm melting point consistency.

- Re-evaluating crystallography data (e.g., unit cell parameters) to identify polymorphic differences, as seen in hydrazide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.